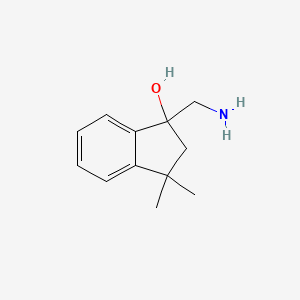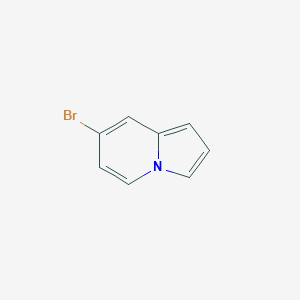
7-Bromoindolizine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity
- 7-Bromoindolizines have been synthesized through various methods, demonstrating their versatility in chemical reactions. One method involves a one-pot, three-component cascade reaction leading to high yields of 1-bromoindolizines, showcasing their accessibility for further chemical modifications (Wang et al., 2014). Another approach for synthesizing these compounds includes regioselective lithiation of indolizines followed by halogenation, which provides a pathway to synthesize 5-halogenoindolizines with potential for further chemical transformations (Kuznetsov et al., 2008).
Antioxidant Properties
- 1-Bromo-7-cyano-2,3-diphenylindolizine, a derivative of 7-bromoindolizine, has demonstrated the ability to act as an antioxidant. This compound has been found to inhibit lipid peroxidation in vitro, indicating its potential as a protective agent against oxidative stress (Østby et al., 2000).
Anti-inflammatory Applications
- Indolizine derivatives, including those with bromo substituents, have shown moderate anti-inflammatory effects. This has been observed in compounds like 3-aminoindolizines, suggesting the potential use of 7-bromoindolizine derivatives in developing new anti-inflammatory drugs (Wei et al., 2014).
Applications in Drug Delivery
- 7-Bromoindolizine derivatives have been studied as solubility enhancers and nanocarriers for pharmaceutical compounds with potential antitumoral and anti-trypanosomal activity. Their interaction with dendrimers, such as Poly(amidoamine) and Poly(propylenimine), has been explored to improve solubility in physiological media, thus enhancing their therapeutic potential (Dib et al., 2019).
Antimicrobial Potential
- Bromo-substituted indolizines, including those derived from 7-bromoindolizine, have been investigated for their antimicrobial properties. The synthesis and testing of nitro-2-phenylindolizines with bromo substituents suggest their potential as antimicrobial agents (Lins et al., 1982).
Inhibition of Mycobacterium Tuberculosis
- Structural analysis of phenylindolizine-based drugs, which may include 7-bromoindolizine derivatives, has indicated their inhibitory action towards Mycobacterium tuberculosis. This suggests their potential role in treating tuberculosis and related infections (Hasija et al., 2020).
Propriétés
IUPAC Name |
7-bromoindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHZYFMOZQDRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoindolizine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)

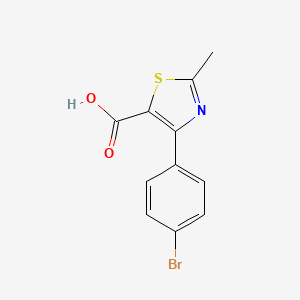

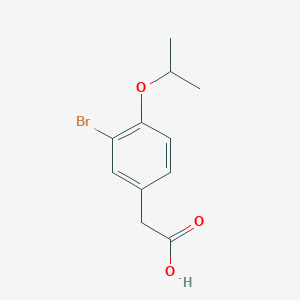

![8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380699.png)

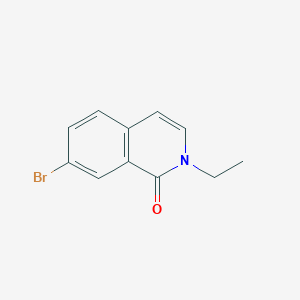
![tert-Butyl [3,4'-bipiperidine]-1'-carboxylate](/img/structure/B1380703.png)
![7-Bromo-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380704.png)
![3-Bromothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1380705.png)
![2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B1380706.png)
